N-[(4-chlorophenyl)methyl]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
N-[(4-Chlorophenyl)methyl]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core. The structure includes a 3-methyl group at position 3, a 5-oxo (keto) group at position 5, and a carboxamide moiety at position 6 substituted with a 4-chlorobenzyl group.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2S/c1-9-8-22-15-18-7-12(14(21)19(9)15)13(20)17-6-10-2-4-11(16)5-3-10/h2-5,7-8H,6H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHAOBEPEDBDIBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC=C(C(=O)N12)C(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in this process include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent, such as ethanol, to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer, antibacterial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of enzymes like acetylcholinesterase by binding to the active site and preventing substrate access . Additionally, its anticancer activity may be attributed to its ability to interfere with DNA replication and repair processes by inhibiting topoisomerase enzymes .
Comparison with Similar Compounds
Comparison with Similar Thiazolo[3,2-a]pyrimidine Derivatives
Below is a detailed analysis:
Table 1: Structural and Functional Comparison of Thiazolo[3,2-a]pyrimidine Derivatives
Key Observations
In contrast, the 4-methoxyphenyl group in and donates electrons via resonance, which may improve solubility but reduce reactivity .
Carboxamide vs. Ester Functional Groups :
- The carboxamide group in the target compound and derivatives supports hydrogen bonding, a critical factor in drug-receptor interactions. In contrast, the ethyl ester in reduces polarity, favoring membrane permeability but limiting hydrogen-bonding capacity .
Substituent Flexibility :
- The phenethyl group in introduces conformational flexibility, which may enhance binding to flexible active sites compared to the rigid benzyl group in the target compound .
Research Findings and Implications
While direct biological data are absent in the provided evidence, structural analysis suggests:
- Solubility : Methoxy-substituted derivatives () likely exhibit higher aqueous solubility than chloro-substituted analogs due to increased polarity.
- Bioactivity : The target compound’s 4-chlorobenzyl group may improve binding to hydrophobic enzyme pockets, whereas methoxy derivatives could target polar regions.
- Synthetic Accessibility : Derivatives with ester groups () may be more synthetically tractable than carboxamides, which require coupling reagents .
Biological Activity
N-[(4-chlorophenyl)methyl]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound belonging to the thiazolo-pyrimidine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties based on various studies.
Chemical Structure and Properties
The molecular formula of this compound is C21H17ClN6O4S2, with a molecular weight of 516.98 g/mol. The compound features a thiazolo-pyrimidine core structure that is significant for its biological activity.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of thiazolo-pyrimidine derivatives. For instance:
- Minimum Inhibitory Concentration (MIC) : In vitro studies show that derivatives with similar structures exhibit promising antimicrobial activity against Gram-positive and Gram-negative bacteria. The MIC values for certain derivatives range from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | Pathogen | MIC (μg/mL) |
|---|---|---|
| 7b | S. aureus | 0.22 |
| 10 | E. coli | 0.25 |
These findings suggest that the thiazolo-pyrimidine moiety may enhance the antibacterial efficacy of these compounds.
Anti-inflammatory Activity
Research indicates that compounds within this class also exhibit anti-inflammatory properties:
- COX-2 Inhibition : Certain derivatives have been shown to inhibit COX-2 enzyme activity with IC50 values comparable to standard anti-inflammatory drugs like celecoxib (IC50 = 0.04 ± 0.01 μmol) . This suggests potential applications in treating inflammatory conditions.
Anticancer Potential
The anticancer activity of thiazolo-pyrimidines has also been investigated:
- Cell Line Studies : In vitro studies on various cancer cell lines have demonstrated that these compounds can induce cytotoxicity and inhibit cell proliferation . The presence of specific substituents on the pyrimidine ring appears to be crucial for enhancing anticancer activity.
Case Studies
- Synthesis and Evaluation : A study synthesized several thiazolo-pyrimidine derivatives and evaluated their biological activities against different bacterial strains and cancer cell lines. The results indicated that modifications at specific positions significantly influenced their efficacy .
- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that the introduction of halogen substituents at the phenyl ring enhances both antimicrobial and anticancer activities, suggesting a strategic approach for future drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
